molecular formula C5H10O2 B1367685 3-(Hydroxymethyl)cyclobutanol CAS No. 112623-19-5

3-(Hydroxymethyl)cyclobutanol

Cat. No. B1367685
M. Wt: 102.13 g/mol
InChI Key: PJMLHATZVMHVHC-UHFFFAOYSA-N
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Description

“3-(Hydroxymethyl)cyclobutanol” is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 .


Synthesis Analysis

The synthesis of 3-(Hydroxymethyl)cyclobutanol involves several steps. One method involves the cycloaddition of dichloroketene to allyl benzyl ether, which yields 2,2-Dichloro-3-(benzyloxymethyl)cyclobutanone. This compound is then converted in four steps into trans-3-(benzyloxymethyl)cyclobutanol .


Molecular Structure Analysis

The InChI code for 3-(Hydroxymethyl)cyclobutanol is 1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)cyclobutanol is an oil at room temperature . .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Chiral Cyclobutanols: Homochiral cis-2-hydroxymethylcyclobutanols and their derivatives can be synthesized via a process involving [2+2] photoaddition, dioxanone ring cleavage, reduction, and lipase-catalyzed kinetic resolution. These chiral cyclobutanols are then converted into γ-lactones, which are precursors for biologically active compounds (Sato, Ohuchi, Abe, & Kaneko, 1992).
  • Formation of Pyrones: The 3-carboethoxyethylidene cyclobutanols can be used to produce substituted 3,4-dimethyl-2-pyrones, a process involving [2+2] cycloaddition and acidic hydrolysis, followed by treatment with various bases (Jung & Novack, 2005).
  • Oxidative Ring Expansion: Cyclobutanols undergo oxidative ring expansion to give functionalized 1,2-dioxanes, which is particularly effective on secondary cyclobutanols. This process involves regioselective cleavage and insertion of molecular oxygen (Martín López, Jamey, Pinet, Figadère, & Ferrié, 2020).

Biomedical Applications

  • Antiviral Activity: Certain carbocyclic oxetanocin analogues derived from cyclobutanols have been evaluated for antiviral activity against viruses like herpes simplex and varicella-zoster. These compounds’ activity depends partly on phosphorylation by virus-induced thymidine kinase (Maruyama et al., 1993).
  • Antimicrobial Activity: The cyclobutanol-containing dipeptide, 1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid, shows enhanced antibacterial activity against gram-positive organisms. It acts as a “suicide substrate” for cystathionine-γ-synthetase, a crucial pyridoxal-based enzyme (Baldwin, Adlington, Parisi, & Ting, 1986).

Advanced Material and Drug Synthesis

  • Synthesis of Nucleosides: Cyclobutanols have been used in the synthesis of purine nucleosides with anti-HIV activity. This involves the photochemical [2 + 2] cycloaddition process and subsequent synthetic steps to develop these nucleoside analogues (Flores et al., 2011).
  • Histamine H3 Receptor Ligands: Cyclobutanols have been utilized in synthesizing compounds with 3-cyclobutoxy motifs. These compounds are antagonists/inverse agonists for the histamine H3 receptor and show a significant increase in H3R affinity due to the rigidification of the linker (Wijtmans et al., 2010).

Safety And Hazards

The safety information for 3-(Hydroxymethyl)cyclobutanol indicates that it is a potential hazard. The compound has been assigned the GHS07 pictogram, and the precautionary statements include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

3-(hydroxymethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-4-1-5(7)2-4/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMLHATZVMHVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554949
Record name 3-(Hydroxymethyl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)cyclobutanol

CAS RN

112623-19-5, 1245647-03-3
Record name 3-(Hydroxymethyl)cyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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